(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine
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Overview
Description
(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine is a complex organic compound that features a unique structure combining indole and thiazole moieties. These structural elements are known for their significant biological activities and are often found in various pharmacologically active compounds. The indole nucleus is a common scaffold in many natural products and synthetic drugs, while the thiazole ring is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine typically involves multi-step organic synthesis. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone . The final step involves the alkylation of the indole-thiazole intermediate with diethylamine under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the indole ring .
Scientific Research Applications
(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole and thiazole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole nucleus and exhibit similar biological activities.
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiamine (vitamin B1) share the thiazole ring and have diverse biological functions.
Uniqueness
(Diethyl)[2-(2-methylthiazolo[5,4-b]indol-4-yl)ethyl]amine is unique due to its combination of both indole and thiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H21N3S |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethanamine |
InChI |
InChI=1S/C16H21N3S/c1-4-18(5-2)10-11-19-14-9-7-6-8-13(14)15-16(19)20-12(3)17-15/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
MKWNXTOAYQUENM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C3=C1SC(=N3)C |
Origin of Product |
United States |
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